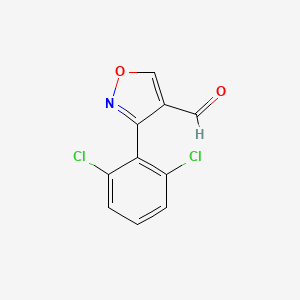

3-(2,6-Dichlorophenyl)-1,2-oxazole-4-carbaldehyde

CAS No.: 88096-99-5

Cat. No.: VC17278128

Molecular Formula: C10H5Cl2NO2

Molecular Weight: 242.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88096-99-5 |

|---|---|

| Molecular Formula | C10H5Cl2NO2 |

| Molecular Weight | 242.05 g/mol |

| IUPAC Name | 3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C10H5Cl2NO2/c11-7-2-1-3-8(12)9(7)10-6(4-14)5-15-13-10/h1-5H |

| Standard InChI Key | YDTURYNBLUNXMP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C2=NOC=C2C=O)Cl |

Introduction

3-(2,6-Dichlorophenyl)-1,2-oxazole-4-carbaldehyde is a chemical compound characterized by its unique oxazole ring structure, which consists of a five-membered heterocycle containing nitrogen and oxygen. The compound features a 2,6-dichlorophenyl group attached to the third position of the oxazole ring and a formyl group (aldehyde) at the fourth position. This structural arrangement contributes to its potential reactivity and biological activity, making it a subject of interest in various fields of research.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 3-(2,6-Dichlorophenyl)-1,2-oxazole-4-carbaldehyde. These methods typically involve the formation of the oxazole ring through condensation reactions or cyclization processes, followed by the introduction of the formyl group. The choice of synthesis method depends on the availability of starting materials and the desired yield and purity of the final product.

Biological Activities

Compounds containing oxazole rings, including 3-(2,6-Dichlorophenyl)-1,2-oxazole-4-carbaldehyde, exhibit diverse biological activities. These include antimicrobial, antifungal, and anticancer properties. The dichlorophenyl substituent is particularly noteworthy as halogenated phenyl groups are often associated with enhanced biological activity due to increased lipophilicity and electronic effects.

Interaction Studies

Interaction studies involving 3-(2,6-Dichlorophenyl)-1,2-oxazole-4-carbaldehyde focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies indicate that this compound may interact with specific protein targets involved in cancer pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(2,6-Dichlorophenyl)-1,2-oxazole-4-carbaldehyde. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde | Contains a chloro group at position 5 | Exhibits different reactivity patterns due to chlorine placement |

| 3-(Phenyl)-1,2-oxazole-4-carbaldehyde | Lacks halogen substitution | May have reduced biological activity compared to dichlorinated variants |

| 3-(Trifluoromethylphenyl)-1,2-oxazole-4-carbaldehyde | Contains a trifluoromethyl group | Potentially increased lipophilicity affecting pharmacokinetics |

These comparisons highlight how variations in substituents can influence both chemical properties and biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume